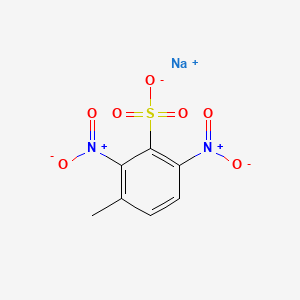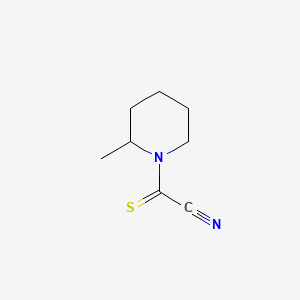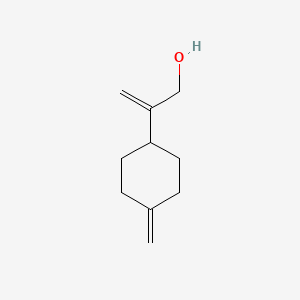
p-Mentha-1(7),8(10)-dien-9-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
p-Mentha-1(7),8(10)-dien-9-ol is a naturally occurring monoterpenoid alcohol. It is a derivative of p-menthane and is known for its presence in essential oils of various aromatic plants. This compound is characterized by its distinct molecular structure, which includes a cyclohexane ring with multiple double bonds and a hydroxyl group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of p-Mentha-1(7),8(10)-dien-9-ol can be achieved through several methods. One common approach involves the oxidation of limonene, a naturally occurring terpene found in citrus oils. The reaction typically employs oxidizing agents such as potassium permanganate or osmium tetroxide under controlled conditions to yield the desired alcohol.
Industrial Production Methods
Industrial production of this compound often involves the extraction of essential oils from plants like wild celery, followed by purification processes such as distillation and chromatography. The optimization of extraction methods, including hydrodistillation and solvent extraction, is crucial to maximize yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
p-Mentha-1(7),8(10)-dien-9-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The double bonds can be reduced to yield saturated compounds.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, osmium tetroxide.
Reducing Agents: Hydrogen gas with a palladium catalyst.
Substitution Reagents: Hydrochloric acid, sulfuric acid.
Major Products
The major products formed from these reactions include p-Mentha-1(7),8(10)-dien-9-one (oxidation product) and p-Mentha-1(7),8(10)-dien-9-amine (substitution product).
Wissenschaftliche Forschungsanwendungen
p-Mentha-1(7),8(10)-dien-9-ol has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Studied for its potential antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Industry: Utilized in the flavor and fragrance industry due to its pleasant aroma.
Wirkmechanismus
The mechanism of action of p-Mentha-1(7),8(10)-dien-9-ol involves its interaction with various molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound’s double bonds can participate in redox reactions, affecting cellular oxidative stress levels .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- p-Mentha-1(7),8-dien-2-ol
- p-Mentha-2,8-dien-1-ol
- Limonene
Uniqueness
p-Mentha-1(7),8(10)-dien-9-ol is unique due to its specific molecular structure, which imparts distinct chemical and biological properties. Unlike its isomers, this compound has a hydroxyl group at the 9th position, which significantly influences its reactivity and applications .
Eigenschaften
CAS-Nummer |
29548-13-8 |
|---|---|
Molekularformel |
C10H16O |
Molekulargewicht |
152.23 g/mol |
IUPAC-Name |
2-(4-methylidenecyclohexyl)prop-2-en-1-ol |
InChI |
InChI=1S/C10H16O/c1-8-3-5-10(6-4-8)9(2)7-11/h10-11H,1-7H2 |
InChI-Schlüssel |
SDDQNZKSVASSFO-UHFFFAOYSA-N |
Kanonische SMILES |
C=C1CCC(CC1)C(=C)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


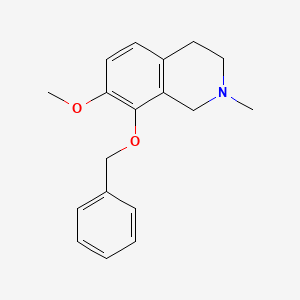
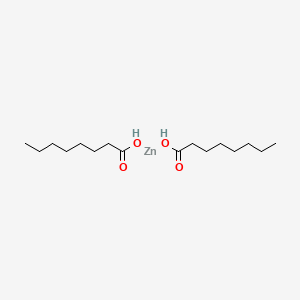
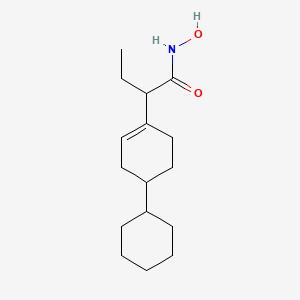
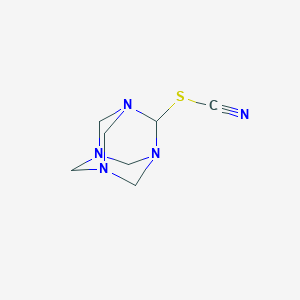


![N-Trityl-4,6,7,8-tetrahydro-8-hydroxy-6-methylpyrimido[1,2-a]purin-10(3H)-one-13C2,15N](/img/structure/B13827407.png)
![5-(Trifluoromethyl)thieno[3,2-B]pyridine-6-carboxylic acid, 2-formylhydrazide](/img/structure/B13827417.png)
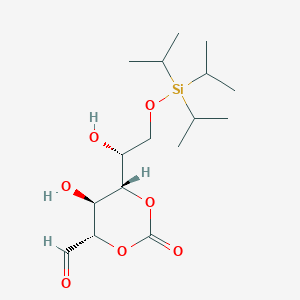

![2-[rel-(2S,3S)-3-ethenyloxiran-2-yl]acetic acid](/img/structure/B13827427.png)
![(1R,4S)-7-(dichloromethyl)-7-methyl-1-(oxaziren-3-ylsulfonylmethyl)bicyclo[2.2.1]heptan-2-one](/img/structure/B13827440.png)
